molecular formula C13H17N3O5 B15173581 N-(Hydroxyacetyl)glycyl-L-tyrosinamide CAS No. 919104-62-4

N-(Hydroxyacetyl)glycyl-L-tyrosinamide

Cat. No.: B15173581
CAS No.: 919104-62-4
M. Wt: 295.29 g/mol
InChI Key: KNZOJVYRWYJBTP-JTQLQIEISA-N
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Description

N-(Hydroxyacetyl)glycyl-L-tyrosinamide is a peptide derivative composed of glycine, tyrosine, and an acetyl groupIt is characterized by its unique structure, which allows it to interact with various biomolecules and participate in different biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Hydroxyacetyl)glycyl-L-tyrosinamide can be synthesized through a series of chemical reactions involving the amino acids glycine and tyrosine. The synthesis typically involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of glycine and tyrosine are protected using suitable protecting groups to prevent unwanted side reactions.

    Coupling Reaction: The protected glycine and tyrosine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed under mild conditions to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the coupling and deprotection steps, ensuring high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(Hydroxyacetyl)glycyl-L-tyrosinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(Hydroxyacetyl)glycyl-L-tyrosinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Hydroxyacetyl)glycyl-L-tyrosinamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes, receptors, and other biomolecules, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, differentiation, and apoptosis. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Hydroxyacetyl)glycyl-L-tyrosinamide is unique due to its specific combination of glycine, tyrosine, and an acetyl group, which imparts distinct physicochemical properties and biological activities. This unique structure allows it to participate in a wider range of biochemical processes compared to its similar compounds .

Properties

CAS No.

919104-62-4

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

IUPAC Name

(2S)-2-[[2-[(2-hydroxyacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C13H17N3O5/c14-13(21)10(5-8-1-3-9(18)4-2-8)16-11(19)6-15-12(20)7-17/h1-4,10,17-18H,5-7H2,(H2,14,21)(H,15,20)(H,16,19)/t10-/m0/s1

InChI Key

KNZOJVYRWYJBTP-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CNC(=O)CO)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)NC(=O)CNC(=O)CO)O

Origin of Product

United States

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